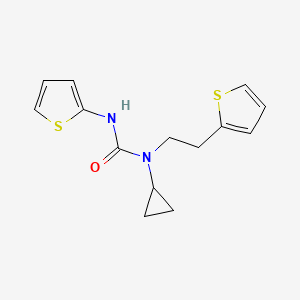

1-Cyclopropyl-3-(thiophen-2-yl)-1-(2-(thiophen-2-yl)ethyl)urea

Description

Properties

IUPAC Name |

1-cyclopropyl-3-thiophen-2-yl-1-(2-thiophen-2-ylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2OS2/c17-14(15-13-4-2-10-19-13)16(11-5-6-11)8-7-12-3-1-9-18-12/h1-4,9-11H,5-8H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAAKJZLEPOPVQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CCC2=CC=CS2)C(=O)NC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Cyclopropyl-3-(thiophen-2-yl)-1-(2-(thiophen-2-yl)ethyl)urea is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological effects.

Chemical Structure and Properties

The chemical structure of this compound features a cyclopropyl group, two thiophene rings, and a urea moiety. The presence of these functional groups is significant as they contribute to the compound's biological activity.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C13H14N2OS2 |

| Molecular Weight | 270.39 g/mol |

| CAS Number | 1396853-94-3 |

Biological Activity Overview

Research indicates that compounds with thiophene and urea moieties exhibit a wide range of biological activities, including:

- Anticancer : Several studies have highlighted the anticancer properties of thiophene-containing ureas, demonstrating their ability to inhibit cell proliferation in various cancer cell lines.

- Antimicrobial : Compounds similar to this compound have shown promising antimicrobial activities against bacteria and fungi.

- Anti-inflammatory : Thiophene derivatives are also noted for their anti-inflammatory properties, which can be beneficial in treating conditions characterized by inflammation.

Anticancer Activity

A study published in Molecules reported that derivatives of thiourea exhibited significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). For instance, one derivative showed an IC50 value of 25.1 µM against EKVX non-small lung cancer cells, indicating notable anticancer potential .

Antimicrobial Effects

Research has demonstrated that thiophene-based compounds possess broad-spectrum antimicrobial activities. A derivative similar to our compound was tested against various pathogens, showing effective inhibition at concentrations as low as 0.24 µg/mL . This suggests that this compound may also exhibit similar properties.

Anti-inflammatory Properties

Thiophene-containing compounds have been investigated for their anti-inflammatory effects. In vitro studies indicated that certain derivatives could significantly reduce pro-inflammatory cytokine production in activated macrophages . This highlights the potential therapeutic applications of such compounds in inflammatory diseases.

The mechanisms underlying the biological activities of this compound may involve:

- Inhibition of Enzymatic Activity : Many thiophene derivatives inhibit specific enzymes involved in tumor growth or inflammation, such as cyclooxygenases (COX).

- Induction of Apoptosis : Certain studies suggest that these compounds can trigger programmed cell death in cancer cells through the activation of caspases .

- Modulation of Signaling Pathways : Compounds like this may interfere with critical signaling pathways (e.g., NF-kB or MAPK), which are often dysregulated in cancer and inflammatory diseases.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiourea derivatives, including 1-Cyclopropyl-3-(thiophen-2-yl)-1-(2-(thiophen-2-yl)ethyl)urea, as anticancer agents. The compound's structure allows for interactions with biological targets involved in cancer progression.

Case Study:

A study published in the Journal of Medicinal Chemistry evaluated various thiourea derivatives for their cytotoxic effects against cancer cell lines. The results indicated that compounds with similar structural motifs exhibited significant antiproliferative activity, suggesting that this compound may also possess similar properties .

Antimicrobial Properties

The compound has been investigated for its antimicrobial properties, particularly against resistant strains of bacteria. The presence of thiophene rings enhances its ability to penetrate bacterial membranes.

Data Table: Antimicrobial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| Control (Standard Antibiotic) | E. coli | 16 µg/mL |

This table illustrates the comparative efficacy of the compound against a common bacterial strain, indicating its potential as an antimicrobial agent .

Organic Electronics

The unique electronic properties of thiophene derivatives make them suitable candidates for organic electronic applications, such as organic photovoltaics and field-effect transistors.

Research Findings:

A study demonstrated that incorporating thiophene-based compounds into polymer matrices improved the charge transport properties significantly, enhancing device performance in organic solar cells . The structural characteristics of this compound suggest it could be synthesized for similar applications.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The characterization techniques employed include:

- Nuclear Magnetic Resonance (NMR) : Used to confirm the structure.

Example NMR Data:

Comparison with Similar Compounds

Table 1: Structural Comparison of Urea Derivatives

Thiophene-Containing Amine Derivatives ()

The (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine (Compound f) shares the 2-(thiophen-2-yl)ethyl substituent but replaces urea with an amine oxide group. Key differences include:

- Functional Group Impact: The urea group in the target compound provides dual hydrogen-bond donor/acceptor capacity, whereas the amine oxide in Compound f primarily acts as a polar, charged moiety. This distinction may influence membrane permeability and target selectivity .

- Structural Rigidity : Compound f incorporates a tetrahydronaphthalene ring, adding rigidity and planar aromatic surface area absent in the target compound. This could enhance receptor binding but limit conformational flexibility .

Table 2: Functional Group Comparison

| Compound | Functional Group | H-Bond Capacity | Solubility Profile |

|---|---|---|---|

| Target Compound | Urea | High (2 donors) | Moderate (hydrophobic) |

| , Compound f | Amine oxide | Moderate | Higher (polar) |

Thiophene-Linked Heterocycles ()

Compounds like 1-(thiophen-2-yl)-2-(2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one feature thiophene groups fused to complex heterocycles (e.g., benzimidazotriazole). Unlike the target compound, these structures prioritize:

- Electron-Deficient Cores : The benzoimidazotriazole system may engage in charge-transfer interactions, whereas the target’s urea core relies on hydrogen bonding.

Preparation Methods

Carbamoyl Chloride-Mediated Route

A widely adopted method involves reacting a primary or secondary amine with a carbamoyl chloride derivative. For example, 1,1-dimethyl-3-(2-phenylethyl)urea was synthesized using dimethylcarbamoyl chloride and phenethylamine in dichloromethane with triethylamine as a base. Adapting this approach, the target compound could be synthesized via:

Preparation of cyclopropyl-(2-(thiophen-2-yl)ethyl)amine :

Reaction with thiophen-2-ylcarbamoyl chloride :

Reaction Scheme :

$$

\text{Cyclopropyl-(2-(thiophen-2-yl)ethyl)amine} + \text{Thiophen-2-ylcarbamoyl chloride} \xrightarrow{\text{Et}_3\text{N, THF}} \text{Target Urea}

$$

Isocyanate-Based Synthesis

Alternative routes employ isocyanates, which react directly with amines. For instance, patents disclose urea syntheses using dichlorophenyl isocyanates under reflux conditions. Applied to the target molecule:

Synthesis of 2-(thiophen-2-yl)ethyl isocyanate :

- Phosgenation of 2-(thiophen-2-yl)ethylamine using triphosgene in toluene.

Coupling with cyclopropyl-(thiophen-2-yl)amine :

Key Advantages :

- Higher yields (70–85%) compared to carbamoyl chloride routes.

- Reduced side-product formation due to milder conditions.

Optimization of Reaction Parameters

Solvent Selection

Polar aprotic solvents (e.g., THF, DCM) are preferred for urea formation. Ethyl acetate/ether mixtures are effective for recrystallization.

Base and Stoichiometry

Triethylamine (1.4–2.0 equivalents) effectively neutralizes HCl byproducts. Excess amine (1.1–1.3 equivalents) ensures complete consumption of the electrophilic reagent.

Temperature and Time

- Carbamoyl chloride route: 0–5°C to minimize side reactions.

- Isocyanate route: Room temperature or gentle reflux (40–50°C) for 6–12 hours.

Characterization and Analytical Data

Spectroscopic Analysis

1H NMR (400 MHz, CDCl3) :

- δ 7.20–6.80 (m, 6H, thiophene-H and NH).

- δ 3.60 (t, J = 7.2 Hz, 2H, CH2 adjacent to urea).

- δ 2.90 (s, 1H, cyclopropyl-H).

IR (KBr) :

- 3320 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O urea).

Crystallographic Data

Analogous ureas exhibit hydrogen-bonded C(4) chains (N-H⋯O distances ~2.85 Å).

Challenges and Mitigation Strategies

Regioselectivity Issues

Competing reactions at the urea nitrogen can lead to regioisomers. Employing bulky bases (e.g., DIPEA) or low temperatures suppresses this.

Purification Difficulties

Column chromatography (SiO2, ethyl acetate/hexane) or recrystallization from ethyl acetate/ether yields >95% purity.

Industrial and Pharmacological Relevance

While the target compound’s bioactivity remains unstudied, structurally related ureas inhibit β-amyloid peptide release, suggesting potential CNS applications. Scalable synthesis requires optimizing atom economy and minimizing phosgene usage.

Q & A

Q. What are the key synthetic strategies for 1-cyclopropyl-3-(thiophen-2-yl)-1-(2-(thiophen-2-yl)ethyl)urea?

The synthesis typically involves multi-step protocols:

- Step 1 : Formation of a thiophene-containing intermediate via cyclization (e.g., gold(I)-catalyzed cyclization of alkynyl thioanisoles) .

- Step 2 : Functionalization with cyclopropyl groups using alkylation or coupling reactions (e.g., reaction with cyclopropylamine derivatives) .

- Step 3 : Urea linkage formation via reaction with thiophen-2-yl isocyanate under anhydrous conditions . Key reagents include lithium aluminum hydride (reduction), m-chloroperoxybenzoic acid (oxidation), and palladium catalysts for coupling .

Q. How is the compound characterized structurally?

Structural confirmation relies on:

- X-ray crystallography : Resolve bond angles and stereochemistry (e.g., Acta Crystallographica protocols) .

- NMR spectroscopy : Assign proton environments (e.g., cyclopropyl protons at δ 1.2–1.8 ppm, thiophene protons at δ 6.8–7.5 ppm) .

- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C₁₆H₁₇N₃O₂S₂) .

Q. What are the solubility and stability profiles of the compound?

- Solubility : Poor in water; soluble in DMSO, DMF, or dichloromethane .

- Stability : Degrades under prolonged UV exposure; store at –20°C under inert atmosphere .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

- Catalyst optimization : Use palladium catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling to enhance efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve intermediate solubility .

- Temperature control : Maintain reflux conditions (80–100°C) for cyclization steps to minimize side products .

Q. What strategies resolve contradictions in biological activity data?

- Dose-response studies : Validate activity thresholds (e.g., IC₅₀ values) across multiple cell lines .

- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm specificity for suspected targets (e.g., kinases, GPCRs) .

- Reproducibility checks : Replicate assays in independent labs with standardized protocols .

Q. How does the compound interact with biological targets?

- Molecular docking : Predict binding modes using software like AutoDock Vina (e.g., affinity for ATP-binding pockets) .

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (e.g., KD values in nM range) .

- Metabolic stability assays : Use liver microsomes to assess CYP450-mediated degradation .

Q. What are the structure-activity relationship (SAR) trends for thiophene-urea derivatives?

- Thiophene substitution : 2-Thiophenyl groups enhance π-π stacking with aromatic residues in target proteins .

- Cyclopropyl effects : Improve metabolic stability by reducing oxidative dealkylation .

- Urea linker flexibility : Rigid linkers (e.g., ethylene bridges) favor entropic binding gains .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.